molecular formula C17H21ClN4O2S B3017290 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1396712-41-6

1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B3017290
CAS No.: 1396712-41-6
M. Wt: 380.89
InChI Key: QVYPLYFROPHVJV-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H21ClN4O2S and its molecular weight is 380.89. The purity is usually 95%.
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Scientific Research Applications

Kinetics and Mechanism Studies

  • The kinetics of elimination reactions involving similar sulfonamide derivatives have been studied, providing insights into the mechanistic aspects of such reactions. For instance, Kumar and Balachandran (2008) investigated the kinetics of elimination of methanesulfonic acid from certain substituted derivatives, noting a shift from unimolecular to bimolecular processes under specific conditions [D. Kumar & S. Balachandran, 2008].

Synthesis and Pharmacological Screening

  • Brijesh Kumar Srivastava et al. (2008) reported on the facile synthesis and pharmacological testing of a biaryl pyrazole sulfonamide derivative. Their study also included an examination of the effects of substituent replacement, shedding light on the structure-activity relationships in compounds similar to the query compound [Brijesh Kumar Srivastava et al., 2008].

Molecular Interaction Studies

  • The molecular interaction of compounds structurally related to the query chemical, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with specific receptors was studied by Shim et al. (2002). These studies are crucial for understanding the pharmacodynamics of similar compounds [J. Shim et al., 2002].

Structural and Crystallographic Analyses

  • The crystal structures of related sulfonamide derivatives have been determined, as in the work of Tanusri Dey et al. (2015), who studied nimesulidetriazole derivatives. Such studies contribute to our understanding of the molecular geometry and intermolecular interactions of these compounds [Tanusri Dey et al., 2015].

Ligand Design for Metal Coordination

  • Research by Danielle L Jacobs et al. (2013) on derivatives of methane-, benzene-, and toluenesulfonamide highlights the potential of these compounds in ligand design for metal coordination. This research is indicative of the utility of similar compounds in materials science and coordination chemistry [Danielle L Jacobs et al., 2013].

Exploration of Antagonistic Properties

  • The antagonistic properties of structurally similar compounds, such as N-[2-(Pyridin-2-yl)ethyl]-derivatives, have been explored in the context of various biological receptors. This line of research is pivotal for drug discovery and understanding receptor-ligand interactions [P. Finke et al., 2001].

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c18-16-4-2-1-3-15(16)13-25(23,24)21-11-14-5-9-22(10-6-14)17-12-19-7-8-20-17/h1-4,7-8,12,14,21H,5-6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYPLYFROPHVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.